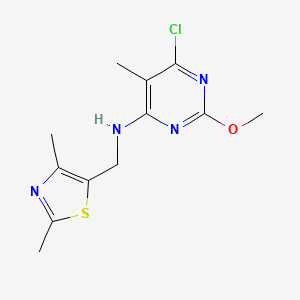
6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with chloro, methoxy, and methyl groups, as well as a thiazole moiety.
准备方法
The synthesis of 6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine.
Substitution Reactions: The chloro, methoxy, and methyl groups are introduced through nucleophilic substitution reactions using reagents like sodium methoxide and methyl iodide.
Thiazole Ring Formation: The thiazole moiety is synthesized separately and then coupled with the pyrimidine core through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical assays to study enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease processes.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a PDE10A inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides like cAMP and cGMP . This inhibition leads to increased levels of these cyclic nucleotides, which can modulate various cellular processes and signaling pathways.
相似化合物的比较
6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolopyrimidine PDE10A Inhibitors: These compounds share a similar mechanism of action but differ in their chemical structure, often leading to variations in potency and selectivity.
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit diverse biological activities, including antimicrobial and antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a highly selective PDE10A inhibitor, making it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C12H15ClN4OS |
|---|---|
分子量 |
298.79 g/mol |
IUPAC 名称 |
6-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-methoxy-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H15ClN4OS/c1-6-10(13)16-12(18-4)17-11(6)14-5-9-7(2)15-8(3)19-9/h5H2,1-4H3,(H,14,16,17) |
InChI 键 |
HGPRNKHCQARVAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N=C1Cl)OC)NCC2=C(N=C(S2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















